4-Chloropentan-1-ol
Overview
Description
4-Chloropentan-1-ol is an organic compound with the molecular formula C5H11ClO. It is a chlorinated alcohol, specifically a primary alcohol, where the chlorine atom is attached to the fourth carbon of the pentanol chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloropentan-1-ol can be synthesized through several methods. One common method involves the reduction of methyl 4-chloropentanoate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at temperatures ranging from 0 to 22°C . This reaction typically takes about 2.5 hours to complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve the chlorination of pentanol under controlled conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloropentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloropentanal or further to 4-chloropentanoic acid.
Reduction: The compound can be reduced to 4-chloropentane.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 4-chloropentanal, 4-chloropentanoic acid.
Reduction: 4-chloropentane.
Substitution: Various substituted pentanols or pentanes, depending on the substituent introduced.
Scientific Research Applications
4-Chloropentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of metabolic pathways involving chlorinated alcohols.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloropentan-1-ol depends on the specific reactions it undergoes. In general, the chlorine atom can act as a leaving group in substitution reactions, allowing for the introduction of other functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol: Similar structure but with a double bond between the second and third carbons.
4-Hexen-1-ol: Similar structure but with an additional carbon in the chain and a double bond.
4-Phenyl-1-buten-4-ol: Contains a phenyl group instead of a chlorine atom.
4-Bromo-4-penten-1-ol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-Chloropentan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom’s electronegativity and ability to act as a leaving group make this compound a valuable intermediate in various chemical reactions.
Properties
IUPAC Name |
4-chloropentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(6)3-2-4-7/h5,7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOLXMKOIBAQOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35096-45-8 | |
Record name | 4-chloropentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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